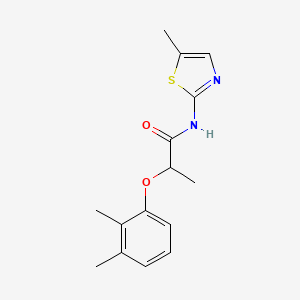

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Description

2-(2,3-Dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2,3-dimethylphenoxy group and a 5-methylthiazole moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition and receptor binding .

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-9-6-5-7-13(11(9)3)19-12(4)14(18)17-15-16-8-10(2)20-15/h5-8,12H,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZHBJDVYAXMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NC=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188351 | |

| Record name | 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925146-06-1 | |

| Record name | 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925146-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethylphenoxy)-N-(5-methyl-2-thiazolyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 2,3-dimethylphenyl halide.

Nucleophilic Substitution: The 2,3-dimethylphenyl halide undergoes a nucleophilic substitution reaction with 5-methyl-1,3-thiazole-2-amine to form the intermediate 2-(2,3-dimethylphenoxy)-5-methyl-1,3-thiazole.

Amidation: The intermediate is then reacted with a suitable acylating agent (e.g., propanoyl chloride) in the presence of a base (e.g., triethylamine) to yield the final product, 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted phenoxy and thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance:

- A study on derivatives of thiazole demonstrated promising antibacterial effects against various Gram-positive and Gram-negative bacteria .

- The specific compound's structural features contribute to its interaction with bacterial enzymes or cell membranes, enhancing its efficacy .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties:

- In vitro studies have shown that related compounds exhibit cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB 231 .

- The mechanism of action may involve the modulation of cellular pathways through interaction with specific molecular targets.

Applications in Medicinal Chemistry

The unique structure of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide allows it to function as a lead compound for drug development:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in disease processes.

- Designing New Therapeutics : Its derivatives could be optimized for enhanced bioactivity and reduced toxicity.

Agricultural Applications

Compounds with similar structures have been explored for their potential as agrochemicals:

- Pesticidal Activity : Some thiazole derivatives demonstrate insecticidal and fungicidal properties, making them candidates for agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and thiazole moieties may bind to active sites, inhibiting or modulating the activity of the target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized based on substituents and core heterocycles (Table 1). Key comparisons include:

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability The target compound’s 2,3-dimethylphenoxy group likely increases lipophilicity compared to sulfanyl-linked oxadiazole derivatives (e.g., 8e, 8h) . This may enhance passive diffusion across biological membranes.

Heterocyclic Core Variations Oxadiazole-sulfanyl derivatives (8a–h) exhibit sulfur bridges that may facilitate disulfide bond formation or redox activity, unlike the ether linkage in the target compound’s phenoxy group . Eliapixant’s trifluoromethylpyrimidine and oxolanyloxy substituents suggest a focus on receptor specificity, contrasting with the target’s simpler phenoxy-thiazole architecture .

Thermal Stability Compounds with nitro groups (e.g., 8h) exhibit higher melting points (158–159°C) compared to non-nitrated analogs (117–118°C for 8e), likely due to increased dipole interactions and crystallinity .

Biological Activity

2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 276.36 g/mol

- CAS Number : Not specified in the sources.

The structure includes a dimethyl-substituted phenoxy group and a thiazole moiety, which are significant for its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. For instance, thiazole derivatives are known for their anti-inflammatory and antimicrobial properties. The specific activities of 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide may include:

- Anti-inflammatory Activity : Similar compounds have shown potential as multi-target inhibitors of inflammatory pathways. For example, studies on related thiazole compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammation processes .

- Antimicrobial Effects : Thiazole derivatives often exhibit antimicrobial properties. The presence of the phenoxy group may enhance this activity by improving solubility and bioavailability .

The exact mechanism of action for 2-(2,3-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory responses and microbial resistance.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of similar thiazole-based compounds on various cancer cell lines. For instance:

- A study demonstrated that thiazole derivatives could induce apoptosis in melanoma cells by modulating specific signaling pathways .

- Another research highlighted that certain phenoxy-substituted thiazoles effectively inhibited the proliferation of breast cancer cells through cell cycle arrest mechanisms .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | Anti-inflammatory | COX inhibition |

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide | Antimicrobial | Disruption of bacterial cell wall synthesis |

| 4-(3,5-Dimethylphenoxy)-N-(methylthiazol-2-yl)acetamide | Cytotoxicity against cancer cells | Induction of apoptosis |

Q & A

Q. Analytical Characterization Workflow

- 1H/13C-NMR : Identify key signals, such as the thiazole C-2′′′ (δ155.83 ppm) and the propanamide carbonyl (δ168.56 ppm). Methyl groups on the thiazole (δ11.04 ppm) and aryl rings (δ2.3–2.5 ppm) are diagnostic .

- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1680 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) functionalities.

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., 8g : C 49.84%, H 4.18%, N 19.38%) .

Which computational strategies are effective in predicting the binding modes of this compound with target enzymes like alkaline phosphatase?

Q. Advanced Computational Modeling

- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound’s oxadiazole-thiazole core and the enzyme’s active site. Focus on hydrogen bonding (e.g., amide NH with Glu434) and hydrophobic contacts (e.g., aryl groups with Phe273).

- Allosteric Site Analysis : Employ molecular dynamics simulations to explore non-competitive inhibition mechanisms. In one study, substituent-driven conformational changes in the oxadiazole ring were linked to allosteric modulation .

- QSAR Models : Develop quantitative models correlating substituent descriptors (e.g., Hammett σ) with inhibitory activity to guide future analog design.

How should researchers address contradictions in inhibitory activity data (e.g., varying IC50 values) across structurally similar analogs?

Q. Data Contradiction Resolution

- Control for Experimental Variables : Ensure consistent assay conditions (pH, temperature, enzyme concentration). For example, small pH shifts can alter alkaline phosphatase activity.

- Re-evaluate Substituent Effects : Conflicting IC50 values may arise from unaccounted steric/electronic interactions. For instance, 4-aminophenyl (8g ) showed reduced activity (IC50 = 2.314 mM) compared to 4-methylphenyl (8d ) due to altered hydrogen-bonding capacity .

- Cross-Validate with Orthogonal Assays : Confirm results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay-specific artifacts.

What methodologies are recommended for optimizing the solubility and bioavailability of this compound in preclinical studies?

Q. Advanced Formulation Strategies

- Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide moiety for improved membrane permeability.

- Nanoparticle Encapsulation : Use PEGylated liposomes or polymeric nanoparticles to increase circulation time and target tissue accumulation. Preliminary studies on related thiazole derivatives demonstrated a 3-fold bioavailability improvement with PLGA-based carriers .

How can researchers validate the proposed mechanism of action beyond enzymatic inhibition assays?

Q. Mechanistic Validation Approaches

- X-ray Crystallography : Co-crystallize the compound with alkaline phosphatase to resolve binding interactions at atomic resolution.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish between competitive and allosteric inhibition.

- Gene Knockdown Studies : Use siRNA to silence alkaline phosphatase expression and assess whether the compound’s effects are abolished in knockdown models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.